6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
The synthesis of 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization with fluorine atoms and the pyridine carboxamide group. Common synthetic routes may include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Pyridine Carboxamide Functionalization: The final step involves the coupling of the fluorinated benzodiazole with a pyridine carboxamide derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may be used in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide: This compound lacks the additional fluorine atom, which may result in different chemical and biological properties.
6-fluoro-N-(1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide: This compound lacks the fluorine atom on the benzodiazole ring, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
6-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-20-11-4-3-9(15)6-10(11)18-14(20)19-13(21)8-2-5-12(16)17-7-8/h2-7H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZACZVZUTWOLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.